molecular formula C10H15N3O2 B8676821 2-(Dimethylamino)ethyl(4-nitrophenyl)amine

2-(Dimethylamino)ethyl(4-nitrophenyl)amine

Cat. No. B8676821
M. Wt: 209.24 g/mol
InChI Key: BAGMQZQOPSFTHS-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl(4-nitrophenyl)amine is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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properties

Product Name

2-(Dimethylamino)ethyl(4-nitrophenyl)amine

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H15N3O2/c1-12(2)8-7-11-9-3-5-10(6-4-9)13(14)15/h3-6,11H,7-8H2,1-2H3

InChI Key

BAGMQZQOPSFTHS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.2 ml of (20 mmol) of 4-fluoronitrobenzene and 2.6 ml (24 mmol) of N,N-dimethylethylene-diamine are heated in 10 ml of ethanol at 120° C. in a microwave oven for 1.5 hours. Then 50 ml of 1 N hydrochloric acid are added. The reaction solution is washed with ethyl acetate. Then the aqueous phase is combined with 4 N sodium hydroxide solution until an alkaline reaction is obtained and extracted with ethyl acetate.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-fluoronitrobenzene (7 g, 50 mmol), N,N-dimethylethylenediamine (5.2 g, 60 mmol) and potassium carbonate (7 g, 50 mmol) in 25 ml of dimethysulfoxide was added 0.2 g of tris(3,6-dioxaheptyl) amine(TDA-1). The heterogenous mixture was heated at 90° for 2 h. After cooling to room temperature, 100 g of crushed ice was added to precipitate out the yellow product in 90% yield (9.4 g, 45 mmol).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(3,6-dioxaheptyl) amine(TDA-1)
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution containing 2.76 g of 4-nitroaniline (20 mmol) in 20 mL DMF was added 1.60 g of NaH (60% dispension in oil, 40 mmol). After 2 hours at room temperature, 2-(dimethylamino)ethyl chloride hydrochloride (3.46 g, 24 mmol) was added, and the reaction mixture was heated at 60° C. for 12 hours. The solvent was evaporated in vacuo to yield a residue which was partitioned between ethyl acetate and brine. The organic phase was dried over anhydrous sodium sulphate, filtered, and concentrated in vacuo to yield a residue. Purification of the residue by flash chromatography with 2% MeOH in CH2Cl2 as the eluent yielded N,N-dimethyl-N′-(4-nitro-phenyl)-ethane-1,2-diamine (2.34 g, 56%) and the title compound (1.23 g, 22%). MS (ES+) m/e 281 [M+H]+.
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two

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